2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
Overview
Description
2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQ belongs to the class of quinoline derivatives and has shown promising results in various research studies.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the activity of certain enzymes, such as topoisomerase and protein kinase, which are involved in cell division and proliferation. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to have a protective effect on the liver, reducing the levels of liver enzymes in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in scientific research is its wide range of potential applications. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, as well as potential use as an anti-malarial agent. Additionally, 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. However, one limitation of using 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of potential future directions for research on 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One area of interest is the development of novel 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline and its potential applications in cancer therapy, anti-malarial treatment, and other areas of scientific research. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in humans.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been studied extensively for its potential applications in scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been studied for its potential use as an anti-malarial agent. Additionally, 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-8-10-25(11-9-24)22(26)17-13-19(23-18-5-3-2-4-16(17)18)15-6-7-20-21(12-15)28-14-27-20/h2-7,12-13H,8-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTGPGSNRCHEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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